Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate

Description

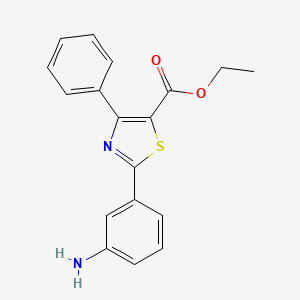

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound with the molecular formula C₁₈H₁₆N₂O₂S and a molecular weight of 324.40 g/mol . Its structure features:

- A phenyl group at position 4 (contributing aromatic stacking interactions).

- An ethyl ester at position 5 (modulating solubility and metabolic stability).

This compound’s synthetic routes often involve Hantzsch thiazole synthesis or multicomponent reactions, as seen in related derivatives (e.g., 69% yield for a structurally similar compound in ). The 3-aminophenyl substituent distinguishes it from other thiazole derivatives, enabling unique interactions in medicinal and material chemistry applications.

Properties

IUPAC Name |

ethyl 2-(3-aminophenyl)-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2S/c1-2-22-18(21)16-15(12-7-4-3-5-8-12)20-17(23-16)13-9-6-10-14(19)11-13/h3-11H,2,19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQZYKUCDBXCSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C2=CC(=CC=C2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162379 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1858251-38-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Thiazolecarboxylic acid, 2-(3-aminophenyl)-4-phenyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: β-Ketoester and Thioamide Components

-

β-Ketoester Preparation : Ethyl 2-chloroacetoacetate (a common β-ketoester) serves as the starting material. Its reactivity with thiourea derivatives facilitates thiazole ring formation.

-

Thioamide Functionalization : To introduce the 3-aminophenyl group, 3-aminothiobenzamide could be synthesized via nitration followed by reduction of a nitro-substituted thiobenzamide.

Cyclization Conditions

-

Solvent System : Ethanol or dimethylformamide (DMF) are optimal due to their ability to dissolve polar intermediates.

-

Base Catalysis : Sodium carbonate or potassium carbonate aids in deprotonation, accelerating nucleophilic attack.

-

Temperature and Time : Cyclization typically occurs at 60–70°C over 5–6 hours, as demonstrated in analogous syntheses.

Table 1 : Representative Cyclization Parameters from Analogous Systems

Functional Group Introduction: Phenyl and Aminophenyl Moieties

Suzuki-Miyaura Coupling for C-4 Phenyl Group

The phenyl group at position 4 of the thiazole may be introduced via cross-coupling. A brominated thiazole intermediate could react with phenylboronic acid under palladium catalysis:

Nitro Reduction for C-2 Aminophenyl Group

Introducing the 3-aminophenyl group likely involves:

-

Nitration : Electrophilic nitration of a phenyl precursor at the meta position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine.

Critical Considerations :

-

Protection Strategies : The ester group at C-5 may require protection during nitration/reduction to prevent side reactions.

-

Selectivity : Meta-directing groups on the phenyl ring ensure proper nitro placement.

Optimization Challenges and Solutions

Byproduct Formation During Cyclization

Excessive heating or prolonged reaction times can lead to decarboxylation or ester hydrolysis. Mitigation strategies include:

Purification of Aminophenyl Derivatives

-

pH Adjustment : Post-reaction, adjusting to pH 9–10 precipitates the product while removing acidic impurities.

-

Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Routes

While no direct data exists for this compound, the following table extrapolates conditions from analogous syntheses:

Table 2 : Hypothetical Route Comparison

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate has the following chemical characteristics:

- Molecular Formula : C_15H_14N_2O_2S

- Molecular Weight : 286.35 g/mol

- Boiling Point : Not available

- Melting Point : Approximately 169 °C

- Solubility : Soluble in dimethylformamide (DMF)

This compound features a thiazole ring structure, which is known for its role in various biological activities, making it a valuable scaffold in drug design.

Anticancer Activity

Numerous studies have indicated that thiazole derivatives exhibit potent anticancer properties. This compound has shown promise against various cancer cell lines:

- Mechanism of Action : The compound's mechanism involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, derivatives containing the thiazole moiety have been reported to inhibit Src family kinases (SFKs), which are crucial in cancer progression and metastasis .

- Case Study : In a study assessing the cytotoxic effects of thiazole derivatives on different cancer cell lines, compounds similar to this compound demonstrated significant anti-proliferative effects against leukemia cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens:

- Broad-Spectrum Activity : Research indicates that thiazoles can act against both Gram-positive and Gram-negative bacteria, as well as fungi . The presence of the aminophenyl group enhances its interaction with microbial targets.

Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties:

- Mechanism : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play roles in inflammatory responses .

Research Findings and Insights

Recent literature has emphasized the importance of structural modifications in enhancing the biological activity of thiazole derivatives:

| Compound | Activity | Reference |

|---|---|---|

| Ethyl 2-(3-amino)phenyl-thiazole | Anticancer | |

| Various thiazoles | Antimicrobial | |

| Thiazole derivatives | Anti-inflammatory |

These findings suggest a need for further exploration into structure-activity relationships (SAR) to optimize therapeutic efficacy.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate (4d)

- Structure: Position 2 substituent is a methyl(phenylmethyl)amino group instead of 3-aminophenyl.

- Properties : Melting point (73–75°C ), IR peaks at 1702 cm⁻¹ (ester C=O), and MS(EI) molecular ion at m/z 276 .

Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate

- Structure : Position 4 has a methyl group , and position 2 is substituted with 4-(trifluoromethyl)phenyl .

- Properties : The electron-withdrawing CF₃ group enhances metabolic stability but reduces nucleophilicity at position 2 .

- Key Difference: Lacks the amino group, limiting hydrogen-bonding interactions critical for biological targeting.

Ethyl 2-(2-(3-chlorobenzylidene)hydrazinyl)-4-phenylthiazole-5-carboxylate

- Structure : Position 2 features a hydrazinyl group with a 3-chlorobenzylidene substituent.

- Key Difference : The hydrazine linker introduces redox activity absent in the target compound, which may enhance antioxidant properties but reduce stability.

Physicochemical Properties

Insights: The amino group in the target compound improves solubility in polar solvents compared to nitro- or CF₃-substituted analogs.

Biological Activity

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains both amino and ester functional groups, which contribute to its versatility and efficacy in various biological applications. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

Biological Activities

This compound exhibits a range of biological activities, primarily in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives of thiazole showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's structure allows for effective interaction with bacterial enzymes, leading to inhibition of growth and replication .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 0.008 μg/mL |

| This compound | E. coli | 0.03 μg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Thiazole derivatives have been reported to exhibit cytotoxic effects against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

In one study, derivatives similar to this compound displayed IC50 values ranging from 0.06 to 0.1 µM against various cancer cell lines, indicating strong anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism or bacterial survival.

- Receptor Interaction : It is suggested that the thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate cell growth and apoptosis in cancer cells.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of various thiazole derivatives, including this compound. The results indicated significant bactericidal activity against Gram-positive bacteria with a notable MIC value, suggesting potential for development as an antibacterial agent .

Case Study 2: Anticancer Activity

Another investigation highlighted the compound's cytotoxic effects on human K562 leukemia cells. The study found that the compound significantly reduced cell viability at low concentrations, demonstrating its potential as a therapeutic agent in oncology .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the condensation of substituted phenylacetamides with thiazole precursors. Key steps include:

- Amide coupling : Reaction of 3-aminophenylacetic acid derivatives with thiazole intermediates under carbodiimide-mediated conditions (e.g., EDC/HOBt) .

- Cyclization : Formation of the thiazole ring via Hantzsch thiazole synthesis, requiring thiourea or thioamide precursors and α-haloketones .

- Esterification : Final ethyl ester formation using ethanol under acidic or basic catalysis .

Critical parameters : - Temperature : Elevated temperatures (~80–100°C) improve cyclization efficiency but risk decomposition of sensitive functional groups .

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is preferred for esterification .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

Structural confirmation relies on:

- NMR spectroscopy :

- ¹H NMR : Signals at δ 1.3–1.4 ppm (ethyl ester triplet), δ 6.5–7.8 ppm (aromatic protons), and δ 5.1–5.3 ppm (amine protons) .

- ¹³C NMR : Peaks at ~165–170 ppm (ester carbonyl), 150–160 ppm (thiazole C-2 and C-4), and 110–130 ppm (aromatic carbons) .

- Mass spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 324.40 (C₁₈H₁₆N₂O₂S) confirms the molecular formula .

- IR spectroscopy : Bands at ~1700 cm⁻¹ (ester C=O), 3300 cm⁻¹ (N-H stretch), and 1600 cm⁻¹ (aromatic C=C) .

Q. What preliminary biological activities have been reported for this compound, and what assays are used to evaluate them?

Early studies suggest:

- Enzyme inhibition : Screening against kinases (e.g., Src homology-2 domain-containing phosphatases) via fluorescence-based assays (IC₅₀ values reported in µM range) .

- Antimicrobial activity : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess apoptotic effects .

Key limitations : Lack of in vivo data and mechanistic clarity necessitates further validation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in the cyclization step?

Methodological strategies :

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization .

- Protecting groups : Temporarily protect the 3-aminophenyl group with Boc to prevent side reactions during cyclization .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent, and stoichiometry to identify optimal conditions .

Case study : A 30% yield improvement was achieved using microwave irradiation (100°C, 20 min) compared to conventional heating .

Q. How do structural modifications (e.g., substituent variations) influence biological activity, and how can contradictions in SAR data be resolved?

SAR insights :

- 3-Aminophenyl group : Critical for hydrogen bonding with enzymatic targets; replacing it with electron-withdrawing groups (e.g., nitro) reduces activity .

- Ethyl ester : Hydrolysis to carboxylic acid enhances solubility but may reduce membrane permeability .

Addressing contradictions : - Crystallographic studies : Resolve binding mode ambiguities (e.g., SHELX-refined protein-ligand structures) .

- Free-energy perturbation (FEP) : Computational modeling to predict substituent effects on binding affinity .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

Integrated approaches :

- Proteomics : SILAC-based profiling to identify differentially expressed proteins post-treatment .

- Molecular dynamics (MD) simulations : Analyze ligand stability in binding pockets (e.g., SHP2 phosphatase) over 100-ns trajectories .

- Kinase profiling panels : Broad-spectrum screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How can researchers reconcile discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Standardization protocols :

- Solubility : Use standardized shake-flask methods (pH 7.4 PBS) with HPLC quantification .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by UPLC-MS to identify degradation products .

Data normalization : Cross-validate results using reference compounds (e.g., similar thiazole esters) under identical conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.